molecular formula C9H8BrFO2 B2968378 Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS No. 1262396-04-2

Methyl 2-bromo-4-fluoro-6-methylbenzoate

Cat. No.: B2968378
CAS No.: 1262396-04-2
M. Wt: 247.063
InChI Key: AJLWZNNKJCBLHC-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-fluoro-6-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is also known as “2-bromo-4-fluoro-6-methylbenzoic acid methyl ester” and "Benzoic acid, 2-bromo-4-fluoro-6-methyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 247.06 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthetic Applications

Methyl 2-bromo-4-fluoro-6-methylbenzoate serves as an intermediary or reactive agent in the synthesis of complex molecules. For instance, its structural analogs have been used in the synthesis of various organic compounds, illustrating the role of halogenated benzoates in facilitating chemical transformations. The synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis, demonstrates the compound's potential in yielding high-purity products through multi-step chemical processes (Chen Bing-he, 2008). Similarly, the differential reactivity of [p-(halomethyl)benzoyl] formates with enzymes highlights the compound's utility in studying enzymatic reactions and inhibitor design, showcasing the biochemical relevance of halogenated benzoates (L. Reynolds et al., 1988).

Material Science and Sensor Applications

In material science, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid from commercial fluorene, involving processes like bromination and methylation, underscores the role of bromo- and fluoro-substituted benzoates in developing fluorescence sensors for detecting compounds like 2,4,6-trinitrophenol (TNP) and acetate ions (J. Ni et al., 2016).

Biochemical Studies

The utility of fluorinated compounds in detecting aromatic metabolites from m-Cresol in a methanogenic consortium illustrates the biochemical applications of halogenated benzoates. These compounds facilitate the study of microbial degradation pathways, offering insights into environmental bioremediation processes (K. Londry, P. Fedorak, 1993).

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLWZNNKJCBLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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